molecular formula C21H24N2O4 B2593402 1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 867042-31-7

1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2593402
CAS No.: 867042-31-7
M. Wt: 368.433
InChI Key: ASBSFTUZJZGSQQ-UHFFFAOYSA-N
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Description

The compound 1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a dihydropyrazole core substituted with 3,4-dimethoxyphenyl and 2-ethoxyphenyl groups at positions 3 and 5, respectively. Pyrazolines are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules due to its electron-donating effects, which enhance binding to biological targets.

For example, compounds featuring 4-chlorophenyl, 4-methoxyphenyl, or thiophene substituents demonstrate how structural variations impact biological activity .

Properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-27-19-9-7-6-8-16(19)18-13-17(22-23(18)14(2)24)15-10-11-20(25-3)21(12-15)26-4/h6-12,18H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBSFTUZJZGSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

    Final condensation: The ethanone moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(3,4-Dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrazoline derivatives, focusing on substituent effects and biological activities:

Compound Structure Key Substituents Biological Activity Key Findings Reference
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Cl, 4-OCH₃ Antibacterial, Antifungal Exhibited moderate activity against Staphylococcus aureus and Candida albicans due to electron-withdrawing Cl and electron-donating OCH₃ groups .
2-(3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole 3,4-(OCH₃)₂, 4-OCH₃, thiazole Anticancer (EGFR/HER2 inhibition) Demonstrated dual inhibition of EGFR and HER2 (IC₅₀: 0.89 µM and 1.12 µM, respectively), outperforming lapatinib in cytotoxicity assays .
(3,4-Dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone 3,4-(OCH₃)₂, 4-I, thiophene PI3Kγ inhibition Showed PI3Kγ inhibition (IC₅₀: 2.3 µM) attributed to the bulky iodophenyl and thiophene groups enhancing hydrophobic interactions .
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-OCH₂CH₃, naphthyl Antifungal (CYP51 binding) Displayed superior docking affinity (−7.5 kcal/mol) compared to fluconazole (−5.8 kcal/mol) due to naphthyl and ethoxy groups .
1-[3-(3,4-Dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one 3,4-(OCH₃)₂, indole Antimicrobial Broad-spectrum activity against Bacillus and E. coli via membrane disruption, enhanced by indole’s planar structure .

Key Observations

Substituent Position: Para-substituted phenyl groups (e.g., 4-Cl, 4-OCH₃) improve antibacterial activity by aligning with hydrophobic pockets in microbial enzymes .

Electron-Donating vs. Withdrawing Groups :

  • Methoxy and ethoxy groups enhance solubility and hydrogen bonding, critical for enzyme inhibition (e.g., EGFR, CYP51) .
  • Halogens (Cl, I) increase lipophilicity, aiding penetration into bacterial membranes .

Heterocyclic Additions :

  • Thiazole or thiophene rings augment π-π stacking and charge-transfer interactions, crucial for anticancer activity .

Physicochemical and Spectral Data Comparison

Property Target Compound (Hypothetical) 1-[3-(4-Cl-Ph)-5-(4-OCH₃-Ph)-Pyrazolyl]ethanone 2-(3,4-Dimethoxy-Ph)-Thiazole Derivative
Melting Point Not reported 224–225°C 168–170°C
Yield Not reported 80% 36.6%
IR (C=O stretch) ~1670–1690 cm⁻¹ (expected) 1672 cm⁻¹ 1675 cm⁻¹
NMR (Pyrazoline CH₂) δ 3.1–3.5 ppm (expected) δ 3.25–3.45 ppm δ 3.30–3.60 ppm

Biological Activity

1-[3-(3,4-Dimethoxyphenyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound with significant potential in pharmaceutical applications, particularly in oncology and anti-inflammatory therapies. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of methoxy and ethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 5.13 µM to over 35 µM against different cancer types, including glioma and breast cancer .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
This compoundHCT116TBD
Similar Pyrazole DerivativeHePG25.55
Similar Pyrazole DerivativeMCF72.86

The mechanism of action for pyrazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that these compounds can cause cell cycle arrest and promote apoptotic pathways. For instance, one study noted that a related compound induced significant apoptosis in the C6 glioma cell line .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the pyrazole ring is crucial for enhancing biological activity. A bulky aryl group at the second position and an aliphatic chain at the fifth position have been identified as key features that improve pharmacological efficacy .

Table 2: Structure-Activity Relationship Insights

Substituent PositionRecommended SubstituentEffect on Activity
2Bulky Aryl GroupIncreases potency
5Aliphatic ChainEnhances activity

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Glioma Treatment : A derivative similar to the target compound showed promising results in reducing tumor size in animal models of glioma, with a notable decrease in tumor proliferation markers.
  • Breast Cancer : Clinical trials involving pyrazole derivatives indicated a significant reduction in tumor growth rates compared to control groups treated with standard chemotherapy agents.

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